Cas no 2992-91-8 (2,4,6-Trichloro-3,5-difluorophenol)
2,4,6-Trichloro-3,5-difluorophenol Chemical and Physical Properties
Names and Identifiers
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- MFCD29066043
- 2,4,6-Trichloro-3,5-difluorophenol; 99%
- SCHEMBL11706508
- 2,4,6-Trichloro-3,5-difluorophenol
- 2992-91-8
-
- MDL: MFCD29066043
- Inchi: 1S/C6HCl3F2O/c7-1-4(10)2(8)6(12)3(9)5(1)11/h12H
- InChI Key: KLKPGFUKWNLFCZ-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(=C(C=1O)Cl)F)Cl)F
Computed Properties
- Exact Mass: 231.906104Da
- Monoisotopic Mass: 231.906104Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 20.2Ų
2,4,6-Trichloro-3,5-difluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB261096-1 g |
2,4,6-Trichloro-3,5-difluorophenol; 99% |
2992-91-8 | 1g |
€499.00 | 2023-01-25 | ||
| abcr | AB261096-5 g |
2,4,6-Trichloro-3,5-difluorophenol; 99% |
2992-91-8 | 5g |
€1,389.50 | 2023-01-25 | ||
| abcr | AB261096-1g |
2,4,6-Trichloro-3,5-difluorophenol, 99%; . |
2992-91-8 | 99% | 1g |
€499.00 | 2025-02-21 | |
| abcr | AB261096-5g |
2,4,6-Trichloro-3,5-difluorophenol, 99%; . |
2992-91-8 | 99% | 5g |
€1389.50 | 2025-02-21 |
2,4,6-Trichloro-3,5-difluorophenol Suppliers
2,4,6-Trichloro-3,5-difluorophenol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2,4,6-Trichloro-3,5-difluorophenol
Introduction to 2,4,6-Trichloro-3,5-difluorophenol (CAS No. 2992-91-8)
2,4,6-Trichloro-3,5-difluorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 2992-91-8, is a halogenated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound belongs to the class of polyhalogenated phenols, characterized by the presence of multiple chlorine and fluorine substituents on a benzene ring. The specific arrangement of these halogens imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The structural motif of 2,4,6-Trichloro-3,5-difluorophenol consists of a benzene ring substituted with three chlorine atoms at the 2, 4, and 6 positions, and two fluorine atoms at the 3 and 5 positions. This highly electron-withdrawing nature of the chlorine and fluorine groups enhances the electrophilicity of the aromatic ring, facilitating various chemical transformations such as nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS). These reactions are pivotal in constructing more complex molecular architectures, which are often required in drug discovery and material science.
In recent years, 2,4,6-Trichloro-3,5-difluorophenol has been explored as a key intermediate in the synthesis of novel bioactive molecules. Its halogenated framework provides a robust scaffold for further functionalization, enabling the development of compounds with tailored biological activities. For instance, researchers have leveraged this compound to design derivatives with antimicrobial and antiviral properties. The presence of both chlorine and fluorine atoms allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical factors in drug design.
One notable application of 2,4,6-Trichloro-3,5-difluorophenol is in the synthesis of heterocyclic compounds. Heterocycles are ubiquitous in pharmaceuticals due to their ability to mimic natural products and exhibit diverse biological functions. By incorporating this compound into multi-step synthetic routes, chemists can access structurally complex heterocycles that may possess improved pharmacokinetic profiles or enhanced target binding affinity. The versatility of CAS No. 2992-91-8 as a building block has made it a subject of interest in academic and industrial research laboratories.
Advances in computational chemistry have further enhanced the utility of 2,4,6-Trichloro-3,5-difluorophenol. Molecular modeling studies have revealed insights into its reactivity patterns and interaction with biological targets. These computational approaches complement experimental investigations by predicting potential outcomes before costly synthesis attempts. Such integration of theoretical and experimental methodologies has accelerated the discovery pipeline for novel therapeutic agents derived from this compound.
The agrochemical sector has also shown interest in 2,4,6-Trichloro-3,5-difluorophenol due to its potential as a precursor for crop protection agents. Halogenated phenols are known for their efficacy as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests. Derivatives of this compound have been investigated for their ability to inhibit enzymes involved in plant growth regulation or pathogen proliferation. While further research is needed to fully assess their environmental impact and safety profiles, these studies highlight the broad applicability of CAS No. 2992-91-8 beyond pharmaceuticals.
In conclusion,2,4,6-Trichloro-3,5-difluorophenol (CAS No. 2992-91-8) represents a versatile chemical entity with significant potential across multiple domains. Its unique structural features enable diverse synthetic applications,making it indispensable in drug discovery、material science,and agrochemical development。As research continues to uncover new methodologies for utilizing this compound,its importance is likely to grow,driving innovation in both academic laboratories and industrial settings.
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